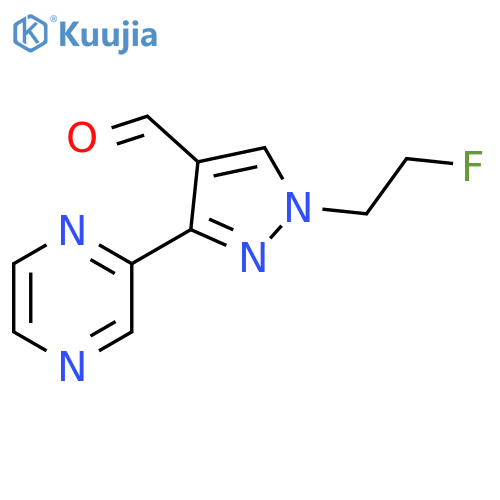Cas no 2098077-42-8 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)

2098077-42-8 structure
商品名:1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-3-(2-pyrazinyl)-
- F2198-5089
- 1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde
- 2098077-42-8
- AKOS026724016
-
- インチ: 1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2
- InChIKey: NEQKARPDZNLCDV-UHFFFAOYSA-N
- ほほえんだ: N1(CCF)C=C(C=O)C(C2=NC=CN=C2)=N1
計算された属性
- せいみつぶんしりょう: 220.07603909g/mol
- どういたいしつりょう: 220.07603909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 409.0±45.0 °C(Predicted)
- 酸性度係数(pKa): -0?+-.0.10(Predicted)
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F119176-100mg |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F119176-1g |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 1g |
$ 635.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5089-5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
| Life Chemicals | F2198-5089-1g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
| Life Chemicals | F2198-5089-2.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
| Life Chemicals | F2198-5089-0.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
| Life Chemicals | F2198-5089-10g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
| TRC | F119176-500mg |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 500mg |
$ 410.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5089-0.25g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 0.25g |
$396.0 | 2023-09-06 |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
2098077-42-8 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 857369-11-0(2-Oxoethanethioamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
